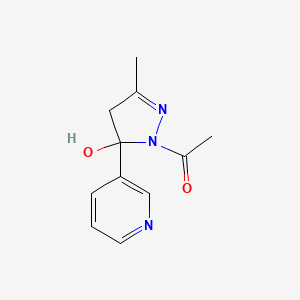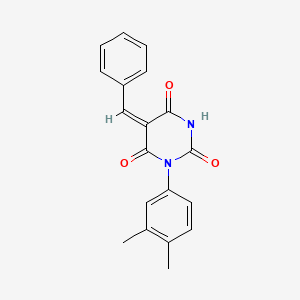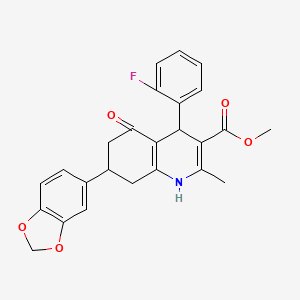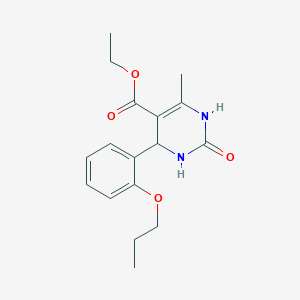
1-acetyl-3-methyl-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-3-methyl-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as AMP, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 1-acetyl-3-methyl-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 1-acetyl-3-methyl-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, it has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
1-acetyl-3-methyl-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to exhibit various biochemical and physiological effects. It has been shown to decrease the levels of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), in various cell types. Additionally, it has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-acetyl-3-methyl-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its high solubility in water, which makes it easy to administer to cells and animals. Additionally, 1-acetyl-3-methyl-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have low toxicity and is well-tolerated in animals. However, one of the limitations of using 1-acetyl-3-methyl-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its relatively low potency, which may require higher concentrations to achieve significant effects.
Zukünftige Richtungen
There are several future directions for the study of 1-acetyl-3-methyl-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol. One potential area of research is the investigation of its potential as a therapeutic agent in the treatment of cancer. 1-acetyl-3-methyl-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to exhibit anticancer activity in various cancer cell lines, and further studies are needed to determine its efficacy in animal models and clinical trials. Additionally, 1-acetyl-3-methyl-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to exhibit neuroprotective effects in animal models of Alzheimer's disease, and further studies are needed to determine its potential as a therapeutic agent in this disease. Finally, 1-acetyl-3-methyl-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to exhibit antidiabetic effects in animal models, and further studies are needed to determine its potential as a therapeutic agent in the treatment of diabetes.
Synthesemethoden
The synthesis of 1-acetyl-3-methyl-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol involves the reaction of 3-pyridinecarboxaldehyde and acetylacetone in the presence of ammonium acetate and ethanol. The product is then treated with hydrazine hydrate to yield 1-acetyl-3-methyl-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol. The overall yield of this synthesis method is around 70%.
Wissenschaftliche Forschungsanwendungen
1-acetyl-3-methyl-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Additionally, 1-acetyl-3-methyl-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol has been investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Eigenschaften
IUPAC Name |
1-(5-hydroxy-3-methyl-5-pyridin-3-yl-4H-pyrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-8-6-11(16,14(13-8)9(2)15)10-4-3-5-12-7-10/h3-5,7,16H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HENHXEMRGUOUKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C2=CN=CC=C2)O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S*,4S*)-1-[3-(cyclopentyloxy)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5180652.png)
![methyl 3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5180668.png)


![2-(benzylamino)-3-[(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5180698.png)
![10-[(cyclohexylamino)methylene]-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B5180708.png)

![N-{5-[(butylamino)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B5180721.png)

![N-{[5-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-3-chlorobenzamide](/img/structure/B5180735.png)
![3-bromo-4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5180738.png)

![methyl 3-{[(2-pyrimidinylthio)acetyl]amino}benzoate](/img/structure/B5180747.png)